molecular formula C16H24N2O2S2 B2767442 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide CAS No. 2415624-67-6

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide

Cat. No. B2767442
CAS RN: 2415624-67-6
M. Wt: 340.5
InChI Key: MYCBXTGVAZXYLI-UHFFFAOYSA-N
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Description

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide, also known as TOTMA, is a small molecule that has been synthesized and studied for its potential applications in scientific research.

Mechanism Of Action

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide acts as a competitive antagonist of the GABAA receptor, binding to the same site as the endogenous neurotransmitter GABA. By blocking the binding of GABA, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide reduces the inhibitory activity of the GABAA receptor, leading to increased neuronal excitability.
Biochemical and Physiological Effects
In addition to its effects on the GABAA receptor, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide has also been found to modulate the activity of other neurotransmitter systems, including the glutamatergic and dopaminergic systems. It has been shown to increase the release of glutamate and dopamine in certain brain regions, suggesting that it may have potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide is its selectivity for the GABAA receptor, which allows for more specific and targeted studies of GABAergic neurotransmission. However, like all experimental tools, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide has its limitations. For example, its effects may vary depending on the experimental conditions and the specific brain region being studied.

Future Directions

There are several potential directions for future research on N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide. One area of interest is the development of more selective and potent GABAA receptor antagonists based on the N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide scaffold. Another potential direction is the investigation of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide's effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Additionally, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide may have potential as a therapeutic agent for neurological disorders, and further studies are needed to explore this possibility.

Synthesis Methods

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide can be synthesized through a multi-step process involving the reaction of 2-bromo-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with thiomorpholine to form the thiomorpholine amide intermediate, which is subsequently reacted with oxalyl chloride to form the oxalyl chloride derivative. Finally, the oxalyl chloride derivative is reacted with 4-mercaptomorpholine to yield N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide.

Scientific Research Applications

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This makes N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide a valuable tool for studying the role of GABA in various physiological and pathological conditions.

properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S2/c19-15(11-14-1-8-22-12-14)17-13-16(2-6-20-7-3-16)18-4-9-21-10-5-18/h1,8,12H,2-7,9-11,13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCBXTGVAZXYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CSC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide

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